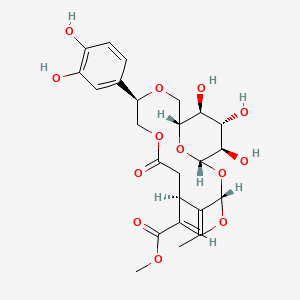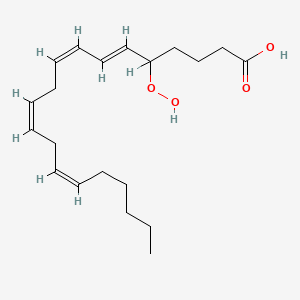
5-Hpete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroperoxyeicosatetraenoic acid, commonly referred to as 5-Hpete, is an intermediate product formed in the metabolic cascade of arachidonic acid. It is produced by the action of the enzyme arachidonate 5-lipoxygenase on arachidonic acid. This compound plays a crucial role in the biosynthesis of leukotrienes and lipoxins, which are important mediators in inflammatory and immune responses .
Méthodes De Préparation
5-Hydroperoxyeicosatetraenoic acid is synthesized through the enzymatic oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This enzyme catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 5-Hydroperoxyeicosatetraenoic acid. The reaction conditions typically involve the presence of molecular oxygen and a suitable buffer system to maintain the enzyme’s activity .
Analyse Des Réactions Chimiques
5-Hydroperoxyeicosatetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 5-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form 5-hydroxyeicosatetraenoic acid.
Substitution: It can participate in substitution reactions to form various leukotrienes and lipoxins.
Common reagents used in these reactions include molecular oxygen, reducing agents like glutathione peroxidase, and various enzymes such as arachidonate 5-lipoxygenase .
Applications De Recherche Scientifique
5-Hydroperoxyeicosatetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipid peroxidation and the role of lipoxygenases in oxidative stress.
Biology: It serves as a key intermediate in the biosynthesis of leukotrienes and lipoxins, which are important mediators in inflammatory and immune responses.
Medicine: It is studied for its role in various diseases, including asthma, arthritis, and cardiovascular diseases, due to its involvement in the inflammatory response.
Industry: It is used in the development of anti-inflammatory drugs and other therapeutic agents targeting the lipoxygenase pathway
Mécanisme D'action
5-Hydroperoxyeicosatetraenoic acid exerts its effects through its conversion to various bioactive lipid mediators, including leukotrienes and lipoxins. The enzyme arachidonate 5-lipoxygenase catalyzes the formation of 5-Hydroperoxyeicosatetraenoic acid from arachidonic acid. This intermediate can then be further metabolized to leukotriene A4, which is subsequently converted to leukotriene B4, a potent chemotactic factor for leukocytes. Alternatively, 5-Hydroperoxyeicosatetraenoic acid can be converted to lipoxins, which are involved in the resolution of inflammation .
Comparaison Avec Des Composés Similaires
5-Hydroperoxyeicosatetraenoic acid is similar to other hydroperoxyeicosatetraenoic acids, such as 12-Hydroperoxyeicosatetraenoic acid and 15-Hydroperoxyeicosatetraenoic acid. it is unique in its specific role in the biosynthesis of leukotrienes and lipoxins. Other similar compounds include:
12-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of hepoxilins and trioxilins.
15-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of lipoxins and resolvins
5-Hydroperoxyeicosatetraenoic acid’s uniqueness lies in its specific role in the arachidonate 5-lipoxygenase pathway and its involvement in the production of leukotrienes, which are potent mediators of inflammation and immune responses.
Propriétés
Numéro CAS |
74581-83-2 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22) |
Clé InChI |
JNUUNUQHXIOFDA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Key on ui other cas no. |
74581-83-2 |
Description physique |
Solid |
Synonymes |
5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)

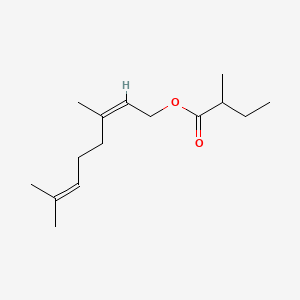
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B1234052.png)

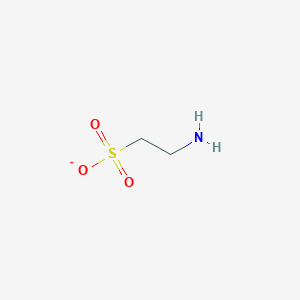

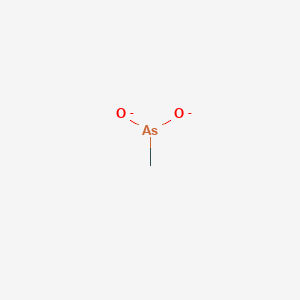




![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)
